molecular formula C15H19N3O B2466301 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-57-2

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Número de catálogo: B2466301
Número CAS: 1018126-57-2
Peso molecular: 257.337
Clave InChI: WXCSJIVSXLZJJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolopyridine core . This method can achieve high yields (81-98%) and excellent enantioselectivity (85-99%) under optimized conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Análisis De Reacciones Químicas

Synthetic Methodologies

The compound’s synthesis leverages multicomponent bicyclization strategies. A four-component reaction involving:

  • Arylglyoxals

  • Arylamines

  • Cycloketones (e.g., dimedone)

  • Pyran-2-one derivatives

yields tricyclic pyrazolo[3,4-b]pyridines through Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization . For example:

Reaction ComponentsCatalyst/ConditionsYield (%)Product Class
2,2-Dihydroxyacetophenone, arylamine, cycloketoneBrønsted acid (e.g., HCl)61–82Tricyclic pyrazolo[3,4-b]pyridines

This method provides regioselective control, critical for installing cyclopentyl and cyclopropyl groups .

Pyrazole Ring Modifications

The pyrazole moiety participates in:

  • Electrophilic substitution at N1 due to electron-rich nitrogen atoms, enabling regioselective alkylation or arylation .

  • Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C4, though steric hindrance from the cyclopropyl group may limit reactivity .

Ketone Group Transformations

The 6(7H)-one group undergoes:

  • Nucleophilic addition with Grignard reagents or hydride reducing agents (e.g., NaBH4), forming secondary alcohols .

  • Condensation reactions with hydrazines or hydroxylamines to generate hydrazones or oximes, respectively .

Cyclopropane Ring Stability

The cyclopropyl substituent demonstrates:

  • Ring-opening reactivity under strong acidic conditions (e.g., H2SO4), forming propene derivatives.

  • Resistance to basic conditions , preserving structural integrity in most synthetic protocols .

Regioselective Functionalization

Iron-catalyzed reactions with diarylhydrazones and vicinal diols enable selective synthesis of 1,3,5-substituted pyrazoles . For the target compound, this method ensures precise installation of the cyclopentyl group at N2 and cyclopropyl at C4 .

Brønsted Acid Catalysis

Proton donors (e.g., HCl, TsOH) promote cyclocondensation and aromatization steps, enhancing reaction efficiency .

Transition Metal-Free Oxidative Aromatization

Molecular oxygen serves as a green oxidant in tandem reaction sequences, eliminating the need for metal catalysts .

Comparative Reactivity

The compound’s steric profile (cyclopentyl/cyclopropyl) differentiates it from simpler pyrazolo[3,4-b]pyridines:

FeatureThis CompoundAnalogues (e.g., 1-Methyl derivatives)
N-Alkylation Hindered by cyclopentyl groupFaster due to lower steric bulk
C-H Activation Limited at C4Feasible at multiple positions
Solubility Lower in polar solventsHigher in DMSO/water

Aplicaciones Científicas De Investigación

Anticancer Research

Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit significant antitumor activity. Preliminary studies on 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one suggest potential efficacy against various cancer cell lines:

Cell Line Cancer Type Activity Observed
MCF7Breast CancerAntiproliferative effects observed
SKOV3Ovarian CancerInduced cell death in preliminary assays
A549Lung CancerPotential inhibition of proliferation

Studies have utilized methods such as MTT assays to evaluate the cytotoxic effects of this compound on cancer cells, revealing promising results that warrant further investigation.

Mechanism of Action Studies

Understanding the interaction mechanisms of this compound with biological targets is essential. Interaction studies focus on:

  • Target Identification : Investigating specific proteins or pathways affected by the compound.
  • Molecular Docking Studies : Computational modeling to predict binding affinities and orientations at target sites.

Pharmacological Profiling

The pharmacological profile of this compound is under exploration, particularly its potential as an inhibitor in various enzymatic pathways relevant to disease states. For instance:

Enzyme Target Inhibition Type
Cyclooxygenase (COX)Potential anti-inflammatory effects
Lipooxygenase (LOX)Investigated for dual inhibition

These studies aim to elucidate the therapeutic potential of the compound in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways, which may include:

  • One-pot condensation reactions involving substituted hydrazines.
  • Functionalization techniques that enhance biological activity.

Case Study 1: Antitumor Activity

A study evaluated a library of pyrazolo[3,4-b]pyridine derivatives, including this compound against multiple tumor cell lines. The findings indicated:

  • Significant inhibition of cell proliferation in MCF7 and SKOV3 cells.

Case Study 2: Mechanistic Insights

In-depth molecular docking studies revealed that this compound binds effectively to specific targets related to cell cycle regulation and apoptosis pathways. This suggests a multifaceted mechanism of action that could be exploited for therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its unique combination of cyclopentyl and cyclopropyl groups, which may enhance its binding affinity and selectivity for specific molecular targets. Additionally, its synthetic accessibility and potential for structural modifications make it a versatile compound for various research applications.

Actividad Biológica

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry, where it has been identified as a promising candidate for cancer treatment due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) activity.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both cyclopentyl and cyclopropyl groups, enhancing its physicochemical properties. The presence of the pyrazole ring system, characterized by a five-membered ring containing two nitrogen atoms, contributes to its biological activity.

Property Details
IUPAC Name 2-Cyclopentyl-4-cyclopropyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Molecular Formula C15H19N3O
CAS Number 1018126-57-2

The primary mechanism of action for this compound involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a valuable compound in cancer research.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Preliminary studies suggest that this compound may possess:

  • Inhibition of Tumor Growth : In vitro studies have shown that treatment with this compound results in reduced viability of various cancer cell lines.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis through mechanisms involving the downregulation of key proteins associated with cell survival.

Case Studies and Research Findings

  • Cell Line Studies :
    • In studies involving human bladder cancer cell lines (T24T, UMUC3), treatment with this compound resulted in significant reductions in cell viability and induced apoptosis.
    • In colon cancer models (HCT116), similar effects were observed, indicating broad-spectrum anticancer activity.
  • In Vivo Studies :
    • Xenograft models demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups.

Comparison with Similar Compounds

Compound Name Structure Features Biological Activity
Pyrazolo[3,4-d]pyrimidine derivativesPyrimidine fused with pyrazoleCDK inhibitors with anticancer properties
6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridineHydroxyphenyl and styryl groupsAntitumor activity against MCF-7

The uniqueness of this compound lies in its combination of cycloalkane substituents and its specific biological target profile. While other compounds exhibit similar frameworks or biological activities, the precise arrangement of functional groups in this molecule may confer distinct pharmacological properties that warrant further investigation.

Propiedades

IUPAC Name

2-cyclopentyl-4-cyclopropyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-9-14-12(10-6-7-10)8-13(19)16-15(14)17-18(9)11-4-2-3-5-11/h8,10-11H,2-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCSJIVSXLZJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)NC2=NN1C3CCCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.